molecular formula C37H40N2O6 B15181670 Oxyacanthan-7-ol, 6,6',12'-trimethoxy-2,2'-dimethyl-, (1alpha,1'alpha)- CAS No. 39027-78-6

Oxyacanthan-7-ol, 6,6',12'-trimethoxy-2,2'-dimethyl-, (1alpha,1'alpha)-

Katalognummer: B15181670
CAS-Nummer: 39027-78-6
Molekulargewicht: 608.7 g/mol
InChI-Schlüssel: YNSGXYHJGNHLOT-BYMCDGRDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- is a complex organic compound with the molecular formula C37H40N2O6. This compound is known for its unique structural features, including multiple methoxy groups and a complex ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include methanol, dimethyl sulfate, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-
  • 6,6’,7-Trimethoxy-2,2’-dimethyloxyacanthan-12’-ol
  • 6,6’,12’-Trimethoxy-2,2’-dimethyloxyacanthan-7-ol

Uniqueness

Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- is unique due to its specific structural configuration and the presence of multiple methoxy groups. This gives it distinct chemical and biological properties compared to similar compounds .

Eigenschaften

CAS-Nummer

39027-78-6

Molekularformel

C37H40N2O6

Molekulargewicht

608.7 g/mol

IUPAC-Name

(1S,14S)-6,20,25-trimethoxy-2,15-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol

InChI

InChI=1S/C37H40N2O6/c1-21-23-8-11-29(41-3)31(17-23)44-26-9-6-22(7-10-26)16-28-34-25(13-15-39(28)2)19-33(43-5)36(40)37(34)45-32-20-27-24(18-30(32)42-4)12-14-38-35(21)27/h6-11,17-21,28,35,38,40H,12-16H2,1-5H3/t21?,28-,35-/m0/s1

InChI-Schlüssel

YNSGXYHJGNHLOT-BYMCDGRDSA-N

Isomerische SMILES

CC1[C@H]2C3=CC(=C(C=C3CCN2)OC)OC4=C5[C@H](CC6=CC=C(C=C6)OC7=C(C=CC1=C7)OC)N(CCC5=CC(=C4O)OC)C

Kanonische SMILES

CC1C2C3=CC(=C(C=C3CCN2)OC)OC4=C5C(CC6=CC=C(C=C6)OC7=C(C=CC1=C7)OC)N(CCC5=CC(=C4O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.